molecular formula C22H38N4O12 B605883 Azido-PEG8-CH2CO2-NHS CAS No. 2182601-81-4

Azido-PEG8-CH2CO2-NHS

Cat. No.: B605883
CAS No.: 2182601-81-4
M. Wt: 550.56
InChI Key: BWTLXAMVEGXXCJ-UHFFFAOYSA-N
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Description

Azido-PEG8-CH2CO2-NHS is a compound that combines an azide group, a polyethylene glycol (PEG) chain with eight ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and click chemistry due to its ability to react with primary amines and alkyne groups, facilitating the formation of stable covalent bonds.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azido-PEG8-CH2CO2-NHS typically involves the following steps:

    Synthesis of PEG8-CH2CO2H: Polyethylene glycol with eight ethylene glycol units is reacted with bromoacetic acid to introduce a carboxylic acid group.

    Azidation: The carboxylic acid group is converted to an azide group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).

    Activation with NHS: The azido-PEG8-CH2CO2H is then activated with N-hydroxysuccinimide (NHS) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of PEG8-CH2CO2H: Using large reactors to handle the polyethylene glycol and bromoacetic acid.

    Azidation in large-scale reactors: Ensuring proper safety measures due to the use of sodium azide.

    Activation with NHS: Utilizing automated systems for the addition of NHS and DCC to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Azido-PEG8-CH2CO2-NHS undergoes several types of reactions, including:

    Substitution Reactions: The azide group can participate in click chemistry reactions with alkyne groups.

    Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) is a common reaction, using copper sulfate and sodium ascorbate as reagents.

    Amide Bond Formation: Reactions with primary amines typically occur in aqueous or organic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

    Triazole Formation: From click chemistry reactions with alkynes.

    Amide Bonds: From reactions with primary amines.

Scientific Research Applications

Azido-PEG8-CH2CO2-NHS has a wide range of applications in scientific research:

    Bioconjugation: Used to link biomolecules like proteins, peptides, and antibodies to various surfaces or other molecules.

    Drug Delivery: Facilitates the attachment of drugs to targeting moieties, improving specificity and efficacy.

    Diagnostics: Used in the development of diagnostic assays and imaging agents.

    Material Science: Employed in the modification of surfaces and the creation of functionalized materials.

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG4-CH2CO2-NHS: Similar structure but with a shorter PEG chain.

    Azido-PEG12-CH2CO2-NHS: Similar structure but with a longer PEG chain.

    Biotin-PEG8-CH2CO2-NHS: Contains a biotin group instead of an azide group.

Uniqueness

Azido-PEG8-CH2CO2-NHS is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for bioconjugation applications. The azide group allows for versatile click chemistry reactions, while the NHS ester facilitates efficient amide bond formation with primary amines.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N4O12/c23-25-24-3-4-30-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-15-16-36-17-18-37-19-22(29)38-26-20(27)1-2-21(26)28/h1-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTLXAMVEGXXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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